molecular formula C₃₈H₃₉ClN₄O₇ B1144678 N2,N6-Di-Cbz Avizafone CAS No. 60067-14-3

N2,N6-Di-Cbz Avizafone

Katalognummer: B1144678
CAS-Nummer: 60067-14-3
Molekulargewicht: 699.19
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N6-Di-Cbz Avizafone (hereafter referred to as avizafone) is a water-soluble prodrug of diazepam, a benzodiazepine used for rapid treatment of seizure emergencies (e.g., status epilepticus) and nerve agent poisoning . Upon intramuscular (IM) or intravenous (IV) administration, avizafone undergoes enzymatic hydrolysis to release diazepam, bypassing solubility limitations associated with direct diazepam administration . Its clinical utility is enhanced in combination therapies, such as auto-injector devices (e.g., AIBC) co-administered with atropine and pralidoxime, which counteract cholinergic toxicity and reactivate acetylcholinesterase in organophosphate poisoning . Pharmacokinetically, avizafone exhibits unique absorption kinetics, shifting from zero-order to first-order models when combined with other antidotes, leading to rapid diazepam release and higher maximal concentrations (Cmax) compared to standalone diazepam .

Eigenschaften

CAS-Nummer

60067-14-3

Molekularformel

C₃₈H₃₉ClN₄O₇

Molekulargewicht

699.19

Synonyme

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide; _x000B_

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N2,N6-Di-Cbz Avizafone involves multiple steps, starting from the appropriate amino acid derivatives. The synthetic route typically includes the protection of amino groups with carbobenzyloxy (Cbz) groups, followed by coupling reactions to form the desired peptide bonds. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dichloromethane (DCM) or ethyl acetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

N2,N6-Di-Cbz Avizafone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the Cbz protecting groups, yielding the free amine derivatives.

    Substitution: N2,N6-Di-Cbz Avizafone can undergo nucleophilic substitution reactions, where the benzoyl or chlorophenyl groups can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N2,N6-Di-Cbz Avizafone has several scientific research applications:

Wirkmechanismus

The mechanism of action of N2,N6-Di-Cbz Avizafone involves its conversion to Avizafone, which is then metabolized to Diazepam. Diazepam acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in anxiolytic, anticonvulsant, and muscle relaxant properties .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic Profile

Avizafone’s pharmacokinetics are distinguished from diazepam and other benzodiazepines by its prodrug mechanism and absorption dynamics:

Parameter Avizafone Alone Diazepam Alone Midazolam Avizafone + AIBC
Cmax 2× higher than diazepam Lower (reference) Moderate (intranasal) Equivalent to avizafone alone
tmax 0.5–1 h (shorter) 1–2 h 10–15 min (intranasal) Delayed vs. avizafone alone
AUC Equivalent to diazepam Equivalent Lower bioavailability Equivalent
Absorption Model Zero-order First-order First-order First-order
Half-life 20–100 h (inherited from diazepam) 20–100 h 1.8–6.4 h 20–100 h

Key Findings :

  • Avizafone achieves faster absorption (shorter tmax) and higher Cmax than diazepam due to its prodrug design, enabling rapid therapeutic effects .
  • Co-administration with atropine and pralidoxime (AIBC) shifts absorption kinetics to first-order, delaying tmax but maintaining equivalent AUC and Cmax .
  • Midazolam, while faster in intranasal delivery, has a shorter half-life, limiting sustained anticonvulsant effects compared to avizafone-derived diazepam .
Therapeutic Efficacy
Nerve Agent Poisoning
Compound Administration Timing Seizure Control Neuropathology Prevention Respiratory Safety
Avizafone Pre-exposure Slight reduction Minimal No respiratory issues
Diazepam Pre-exposure Complete prevention Full protection Risk of respiratory depression
Avizafone + AIBC Post-exposure Rapid onset Moderate Safe with atropine
  • Preclinical studies show diazepam outperforms avizafone in preventing neuropathology when administered early, likely due to faster conversion and higher initial diazepam levels .
  • In humans, avizafone achieves equivalent diazepam exposure (AUC) with higher Cmax, suggesting comparable efficacy to diazepam in clinical settings .
Status Epilepticus
  • Avizafone’s intranasal prodrug/enzyme system generates supersaturated diazepam solutions, achieving therapeutic concentrations within 5 minutes, surpassing midazolam’s solubility limitations .
Delivery Mechanisms and Formulations
Compound Route Advantages Limitations
Avizafone IM/IV, intranasal Rapid absorption; stable in auto-injectors Requires enzymatic activation
Diazepam IV, rectal Direct action; long half-life Poor solubility for non-IV routes
Midazolam Intranasal, IV Fast onset; no enzyme needed Short duration; frequent dosing
  • Avizafone’s compatibility with AIBC devices enables field-deployable combination therapy for nerve agent poisoning, a unique advantage over standalone benzodiazepines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for N2,N6-Di-Cbz Avizafone (AVF)?

  • Methodology : AVF is synthesized via a two-step procedure starting from 5-chloro-2-methyl-aminobenzophenone and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid under vacuum using a double-needle transfer device. Characterization involves nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification (M+1 = 431), and high-performance liquid chromatography (HPLC) with a Zorbax XDB Eclipse C18 column for purity assessment .

Q. How are pharmacokinetic (PK) parameters like Cmax, AUC, and tmax determined for AVF in co-administration studies?

  • Methodology : PK parameters are derived using non-compartmental analysis (NCA) for bioavailability metrics (e.g., Cmax, AUC) and compartmental modeling (e.g., two-compartment model with first-order absorption) to estimate distribution constants (K12, K21) and absorption kinetics. For example, NCA revealed higher Cmax when AVF was co-administered with pralidoxime and atropine, while compartmental modeling explained absorption rate modifications due to blood flow changes at the injection site .

Q. What in vitro methods are used to study AVF’s enzyme-mediated activation?

  • Methodology : Enzyme screening with commercial esterases, proteases, and peptases identifies enzymes capable of cleaving AVF’s prodrug structure. Kinetic studies involve incubating AVF with enzymes at varying concentrations and temperatures, followed by HPLC quantification of degradation products. pH 7.4 buffer systems simulate physiological conditions to assess solubility and stability .

Advanced Research Questions

Q. How do compartmental vs. non-compartmental pharmacokinetic models resolve contradictions in absorption data for AVF combinations?

  • Methodology : Co-administration with atropine increases AVF’s absorption rate (higher Cmax) but does not alter total exposure (AUC), suggesting modified absorption processes (e.g., blood flow changes) without affecting elimination. Compartmental models (using Akaike Information Criterion validation) distinguish absorption kinetics (first-order vs. zero-order), while NCA quantifies overall exposure. This dual approach reconciles apparent contradictions by isolating absorption and elimination phases .

Q. How can researchers address discrepancies between in vitro solubility and in vivo efficacy of AVF?

  • Methodology : In vitro solubility studies (e.g., equilibrium solubility in pH 7.4 buffer at 37°C) may underestimate in vivo bioavailability due to enzymatic activation in biological matrices. For instance, AVF’s low solubility in vitro contrasts with its efficacy in guinea pig models, where esterases convert AVF to active metabolites. Formulation adjustments (e.g., dihydrochloride salt) and enzyme kinetic profiling bridge this gap .

Q. What statistical and experimental designs are critical for analyzing AVF’s synergistic effects in antidote combinations?

  • Methodology : Randomized, crossover clinical trials with non-linear least squares optimization and iteratively reweighted least squares methods minimize residual errors in PK parameter estimation. For example, a two-way crossover study design (pralidoxime alone vs. pralidoxime/AVF/atropine) with LC/MS-MS quantification controls inter-individual variability and isolates AVF’s contribution to absorption kinetics .

Q. How do enzyme kinetics and substrate specificity influence AVF’s prodrug activation in different tissues?

  • Methodology : Enzyme kinetics (Km, Vmax) are assessed using Michaelis-Menten plots under varied substrate concentrations. Tissue-specific esterase activity (e.g., liver vs. plasma) is profiled via enzyme-selective inhibitors and fluorogenic substrates. For instance, AVF’s activation in the CNS may rely on tissue-specific esterases absent in vitro, necessitating ex vivo organ homogenate studies .

Data Contradiction Analysis

Q. How to interpret conflicting results on AVF’s impact on pralidoxime elimination half-life?

  • Analysis : While co-administration with AVF increases pralidoxime’s absorption rate, elimination half-life remains unchanged. This suggests AVF modifies local absorption (e.g., via anticholinergic effects on blood flow) but does not alter hepatic or renal clearance pathways. Compartmental modeling confirms that distribution constants (K12/K21) remain stable, supporting this hypothesis .

Q. Why does AVF show superior anticonvulsant efficacy compared to diazepam in vivo despite similar mechanisms?

  • Analysis : AVF’s prodrug design ensures sustained release of active metabolites, whereas diazepam’s rapid plasma clearance reduces bioavailability. In guinea pigs, AVF co-administered with atropine prevented seizures without respiratory depression, likely due to optimized metabolite release kinetics and reduced drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.